16-Amino-1-cyclohexylhexadecan-1-one
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Overview
Description
16-Amino-1-cyclohexylhexadecan-1-one is a chemical compound known for its selective inhibition of the acid amidase enzyme that hydrolyzes N-acylethanolamines.
Mechanism of Action
- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .
- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .
- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
N-Cyclohexanecarbonylpentadecylamine interacts with enzymes such as acid amidase and fatty acid amide hydrolase (FAAH) . It inhibits the acid amidase from rat lung with an IC 50 of 4.5 µM, without inhibiting FAAH at concentrations up to 100 µM . The inhibition was reversible and non-competitive .
Cellular Effects
The effects of N-Cyclohexanecarbonylpentadecylamine on cells are primarily related to its inhibitory action on acid amidase. This compound also inhibited the acid amidase in intact alveolar macrophages .
Molecular Mechanism
N-Cyclohexanecarbonylpentadecylamine exerts its effects at the molecular level by inhibiting the acid amidase, which catalyses the hydrolysis of N-acylethanolamines to their corresponding fatty acids and ethanolamine .
Metabolic Pathways
N-Cyclohexanecarbonylpentadecylamine is involved in the metabolic pathway of N-acylethanolamines. It interacts with the enzyme acid amidase, which catalyses the hydrolysis of N-acylethanolamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
16-Amino-1-cyclohexylhexadecan-1-one can be synthesized through the reaction of pentadecylamine with cyclohexanecarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification.
Chemical Reactions Analysis
Types of Reactions
16-Amino-1-cyclohexylhexadecan-1-one primarily undergoes substitution reactions due to the presence of the amide group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.
Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the amide bond, resulting in the formation of cyclohexanecarboxylic acid and pentadecylamine.
Major Products
Substitution Reactions: The major products are substituted amides, depending on the specific reagents used.
Hydrolysis Reactions: The major products are cyclohexanecarboxylic acid and pentadecylamine.
Scientific Research Applications
16-Amino-1-cyclohexylhexadecan-1-one has several applications in scientific research:
Chemistry: Used as a selective inhibitor to study the activity of acid amidase and distinguish it from FAAH.
Biology: Helps in understanding the role of acid amidase in various biological processes, including inflammation and pain regulation.
Medicine: Potential therapeutic applications in treating conditions related to the endocannabinoid system, such as pain and inflammation.
Industry: Utilized in the development of biochemical assays and as a tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
N-Palmitoylethanolamine: Another N-acylethanolamine that is hydrolyzed by acid amidase.
N-Arachidonoylethanolamine (Anandamide): A bioactive N-acylethanolamine involved in the endocannabinoid system.
N-Oleoylethanolamine: Similar in structure and function, also hydrolyzed by acid amidase.
Uniqueness
16-Amino-1-cyclohexylhexadecan-1-one is unique in its high selectivity for inhibiting acid amidase without affecting FAAH, making it a valuable tool for distinguishing between these two enzymes in research settings .
Properties
IUPAC Name |
16-amino-1-cyclohexylhexadecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGWQDLAVSRHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700528 |
Source
|
Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702638-84-4 |
Source
|
Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?
A1: N-Cyclohexanecarbonylpentadecylamine acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using N-Cyclohexanecarbonylpentadecylamine, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []
Q2: How does N-Cyclohexanecarbonylpentadecylamine inhibit the acid amidase?
A2: The research indicates that N-Cyclohexanecarbonylpentadecylamine inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between N-Cyclohexanecarbonylpentadecylamine and the acid amidase.
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